4-Chloro-5-fluoroquinoline

Descripción

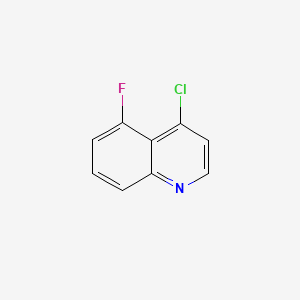

4-Chloro-5-fluoroquinoline (CAS: 1229037-03-9, molecular formula: C₉H₅ClFN) is a halogenated quinoline derivative characterized by a chlorine atom at the 4-position and a fluorine atom at the 5-position of the quinoline ring. It is a white crystalline powder with a purity range of 97–99%, depending on the supplier . This compound is primarily utilized in pharmaceutical intermediates, particularly in the synthesis of antimalarial and anticancer agents. Its reactivity stems from the electron-withdrawing effects of the halogen substituents, which enhance its suitability for nucleophilic substitution reactions .

Key suppliers like ENAO Chemical Co., Ltd. and Zhejiang Jiuzhou Chem Co., Ltd. highlight its applications in "healing drugs" and custom synthesis services, with production capacities ranging from kilogram to metric ton scales .

Propiedades

IUPAC Name |

4-chloro-5-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIKKKLIBMNUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677799 | |

| Record name | 4-Chloro-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229037-03-9 | |

| Record name | 4-Chloro-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydrazone-Mediated Purification

Post-synthesis purification significantly impacts final product quality. A patent detailing 2,4-dichloro-5-fluoroacetophenone purification reported a 91.2% recovery of the target compound using hydrazone chemistry. The method involved refluxing the crude product with hydrazine hydrate at 140°C, followed by vacuum distillation to isolate isomers. Acidolysis with 98% sulfuric acid at 110°C and subsequent pH adjustment to neutral yielded 97.5% pure product. Applied to 4-chloro-5-fluoroquinoline, this approach could mitigate challenges posed by halogenated byproducts, though quinoline’s aromatic stability may necessitate modified acidolysis conditions.

Decarboxylation and Reduction Strategies

Decarboxylation of 3-carboxyquinolones offers a route to simplify the quinoline scaffold. In the PMC study, 3-carboxy-4-chloroquinoline (7 ) underwent decarboxylation to yield 21a , a precursor amenable to fluorination. Reduction steps using diisobutylaluminum hydride (DIBAL) or LiAlH₄ selectively modified carboxyl groups, though over-reduction of chloro substituents was observed in some cases. For instance, DIBAL treatment of 19b reduced both the 4-chloro and 3-carboxylate groups, underscoring the need for precise stoichiometric control. These findings suggest that fluorination prior to decarboxylation could enhance selectivity for 5-fluoro substitution.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters across the reviewed methods:

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-5-fluoroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles under appropriate conditions.

Electrophilic Substitution: The fluorine atom at the 5th position can participate in electrophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .

Aplicaciones Científicas De Investigación

4-Chloro-5-fluoroquinoline has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-fluoroquinoline involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it prevents DNA replication and transcription, leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial properties .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Chloro-7-fluoroquinoline

Structural Differences: The fluorine atom at the 7-position (vs. 5-position in 4-chloro-5-fluoroquinoline) alters electronic distribution and steric accessibility. Reactivity: The 7-fluoro substituent exhibits higher susceptibility to nucleophilic substitution compared to the 5-fluoro analog. For example, 4-chloro-7-fluoroquinoline undergoes unintended substitution with amines (e.g., 3-amino-1-propanol) even under mild conditions, complicating synthesis . Synthesis Challenges: Separation of this compound and 4-chloro-7-fluoroquinoline isomers requires chromatography (alumina, hexanes:ethyl acetate gradients) due to similar physical properties (e.g., solubility, melting points) .

Substituent Variants: Methoxy and Methyl Derivatives

4-Chloro-5-methoxyquinoline (CAS: 1231761-14-0, C₁₀H₈ClNO) replaces fluorine with a methoxy group. The electron-donating methoxy group reduces electrophilicity at the quinoline ring, making it less reactive in substitution reactions compared to the fluoro analog.

Heterocyclic Analogs: Isoquinolines and Pyrimidines

quinoline). This structural shift alters electronic properties and binding affinity in biological targets. For example, 5-chloroisoquinoline is used in kinase inhibitor research but shows distinct metabolic stability compared to quinoline derivatives .

The pyrimidine’s smaller ring size and altered hydrogen-bonding capacity make it suitable for antiviral drug design, though it lacks the broad-spectrum activity of quinoline-based compounds .

Functionalized Derivatives: Carboxylic Acids and Carbonyl Chlorides

4-Chloroquinoline-7-carboxylic acid introduces a carboxylic acid group, enhancing water solubility and enabling conjugation with biomolecules. This derivative is pivotal in metallopharmaceuticals but is less thermally stable than this compound .

The carbonyl chloride facilitates peptide coupling reactions, while the isopropylphenyl group increases steric hindrance, reducing unwanted ring-opening reactions .

Actividad Biológica

Chemical Structure and Properties

This compound features a unique chemical structure that enhances its biological activity. The presence of both chlorine and fluorine atoms in its molecular framework contributes to its efficacy as an antimicrobial agent. The compound's structure can be represented as follows:

The primary mechanism of action for this compound involves the inhibition of bacterial DNA synthesis. It achieves this by targeting two essential enzymes:

- DNA Gyrase

- Topoisomerase IV

These enzymes are crucial for DNA replication and transcription. By forming a ternary complex with the DNA and these enzymes, this compound disrupts normal DNA processes, leading to bacterial cell death.

Antibacterial Properties

This compound exhibits potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Its efficacy is often compared with other fluoroquinolones, such as ciprofloxacin and norfloxacin. Recent studies have reported the following Minimum Inhibitory Concentrations (MIC) for this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.25 |

| Staphylococcus aureus | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

These values indicate that this compound is effective at low concentrations, making it a promising candidate for treating infections caused by resistant bacterial strains.

Antiviral Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may possess antiviral activity. Research indicates potential effectiveness against certain viral infections, although further investigation is needed to fully understand its antiviral mechanisms.

Case Studies

Recent research has highlighted the compound's potential in various therapeutic contexts:

- Anticancer Applications : A study demonstrated that derivatives of fluoroquinolone compounds, including this compound, showed cytotoxic effects on cancer cell lines such as SW480 (colon cancer) and PC3 (prostate cancer). The IC50 values ranged from 7.7 µM to 15.3 µM, indicating significant anticancer potential.

- Resistance Mechanisms : Another study explored the resistance patterns in Escherichia coli strains treated with fluoroquinolones, including this compound. The findings emphasized the need for continuous monitoring of resistance development to ensure effective treatment strategies.

Safety and Side Effects

While this compound shows promise as an effective antimicrobial agent, it is essential to consider its safety profile. Common side effects associated with fluoroquinolones include gastrointestinal disturbances, central nervous system effects, and potential tendon damage. Ongoing research aims to clarify the safety parameters specific to this compound.

Future Directions

The unique properties of this compound suggest several avenues for future research:

- Synthesis of Derivatives : Continued exploration into novel derivatives may enhance its antibacterial spectrum and reduce resistance.

- Combination Therapies : Investigating synergistic effects with other antibiotics could improve treatment outcomes against resistant pathogens.

- Expanded Antiviral Research : Further studies are needed to establish its efficacy against viral infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-5-fluoroquinoline, and how can purity be validated?

The synthesis of this compound typically employs the Gould-Jacobs reaction, involving cyclization of substituted anilines with diethyl ethoxymethylenemalonate under acidic conditions. Post-synthesis, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) is critical. Purity validation requires analytical methods such as HPLC (≥95% purity threshold) and NMR spectroscopy (integration of aromatic proton signals vs. impurities). Melting point determination (e.g., differential scanning calorimetry) should align with literature values (±2°C tolerance) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., chloro and fluoro groups at positions 4 and 5, respectively) and aromatic proton splitting.

- Mass spectrometry (HRMS) : For molecular ion ([M+H]⁺) verification and isotopic pattern matching.

- FT-IR : To identify functional groups (e.g., C-Cl stretching ~750 cm⁻¹, C-F ~1100 cm⁻¹).

Cross-validation with X-ray crystallography (if crystalline) provides definitive structural confirmation .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

this compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Stability studies should assess degradation under light, heat, and humidity via accelerated stability testing (40°C/75% RH for 4 weeks). Monitor using HPLC for decomposition products (e.g., hydrolyzed quinoline derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig reactions may arise from ligand choice, catalyst loading, or halogen reactivity. Systematic optimization should include:

Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?

- Molecular docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina.

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values.

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns trajectories). Validate with in vitro assays (e.g., enzyme inhibition) .

Q. How can structural modifications enhance the selectivity of this compound in medicinal chemistry applications?

- Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) at position 7 to modulate electron density.

- Explore bioisosteric replacements (e.g., replacing Cl with CF₃) to improve pharmacokinetics.

- Use SPR (Surface Plasmon Resonance) to quantify binding affinity changes toward target vs. off-target receptors .

Q. What methodologies address challenges in scaling up this compound synthesis while maintaining yield?

- Flow chemistry : Optimize residence time and temperature for continuous cyclization.

- DoE (Design of Experiments) : Identify critical parameters (e.g., solvent ratio, catalyst concentration) via fractional factorial design.

- PAT (Process Analytical Technology) : Implement inline FT-IR for real-time reaction monitoring .

Q. Data Contradiction and Reproducibility

Q. How should researchers validate conflicting literature data on the photophysical properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.